

An In-depth Technical Guide to THP-PEG6-OH

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Thp-peg6*
Cat. No.: *B611358*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of **THP-PEG6-OH**, a heterobifunctional linker molecule widely utilized in chemical synthesis, bioconjugation, and drug development. It details the molecule's core properties, experimental protocols for its application, and the underlying chemical workflows.

Introduction: The Role of THP-PEG6-OH in Modern Chemistry

THP-PEG6-OH is a versatile chemical tool composed of three key components:

- A Tetrahydropyranyl (THP) group: A widely used acid-labile protecting group for alcohols.[\[1\]](#) [\[2\]](#) Its primary advantage is its stability under most non-acidic conditions (e.g., basic, organometallic, or reductive environments) and the ease with which it can be removed using mild acid treatment.[\[2\]](#)[\[3\]](#)
- A Hexaethylene Glycol (PEG6) spacer: A flexible, hydrophilic polyethylene glycol linker. The PEG chain enhances the water solubility of the molecule and any conjugate it is attached to, which is highly advantageous in biological applications.[\[4\]](#)[\[5\]](#)
- A Terminal Hydroxyl (-OH) group: A reactive functional group that can be readily modified or activated for conjugation to other molecules, such as proteins, peptides, oligonucleotides, or small-molecule drugs.[\[4\]](#)[\[6\]](#)

This structure makes **THP-PEG6-OH** an ideal building block for multi-step syntheses where one end of a linker needs to remain inert while the other is manipulated. It is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and for the PEGylation of proteins and peptides.[5][7][8]

Core Properties and Specifications

There can be ambiguity in the naming of PEG linkers. For the purpose of this guide, we will focus on two commonly referenced compounds, with a primary focus on the more frequently cited CAS number 146395-14-4, which corresponds to a THP-protected pentaethylene glycol that is widely marketed as "**THP-PEG6**".

Table 1: Quantitative Data for THP-PEG Linkers

Property	Value (for CAS 146395-14-4)	Value (for CAS 42607-87-4)	Source(s)
Product Name	THP-PEG6 / THP-PEG5-OH	THP-PEG6-OH	[4][5][9]
Chemical Formula	C ₁₅ H ₃₀ O ₇	C ₁₇ H ₃₄ O ₈	[4][10]
Molecular Weight	322.4 g/mol	366.45 g/mol (calculated)	[4][11]
CAS Number	146395-14-4	42607-87-4	[4][10]
Synonyms	THP-PEG5-alcohol, OH-PEG5-THP	17-((tetrahydro-2H-pyran-2-yl)oxy)-3,6,9,12,15-pentaoxaheptadecan-1-ol	[5][9]
Purity	Typically ≥98%	Typically ≥98%	[4][9]
Physical Form	Liquid	Liquid	[9]
Boiling Point	432.5±45.0 °C (Predicted)	N/A	[5]
Density	1.10±0.1 g/cm ³ (Predicted)	N/A	[5]

| Storage Conditions | -20°C, sealed in dry conditions | 2-8°C, sealed in dry conditions | [4][9] |

Experimental Protocols and Methodologies

The utility of **THP-PEG6-OH** revolves around the strategic removal of the THP protecting group. The following protocols provide detailed methodologies for this critical deprotection step, as well as a general procedure for the initial protection of an alcohol with a THP group for contextual understanding.

This method is particularly useful for substrates that are sensitive to stronger acids.[12]

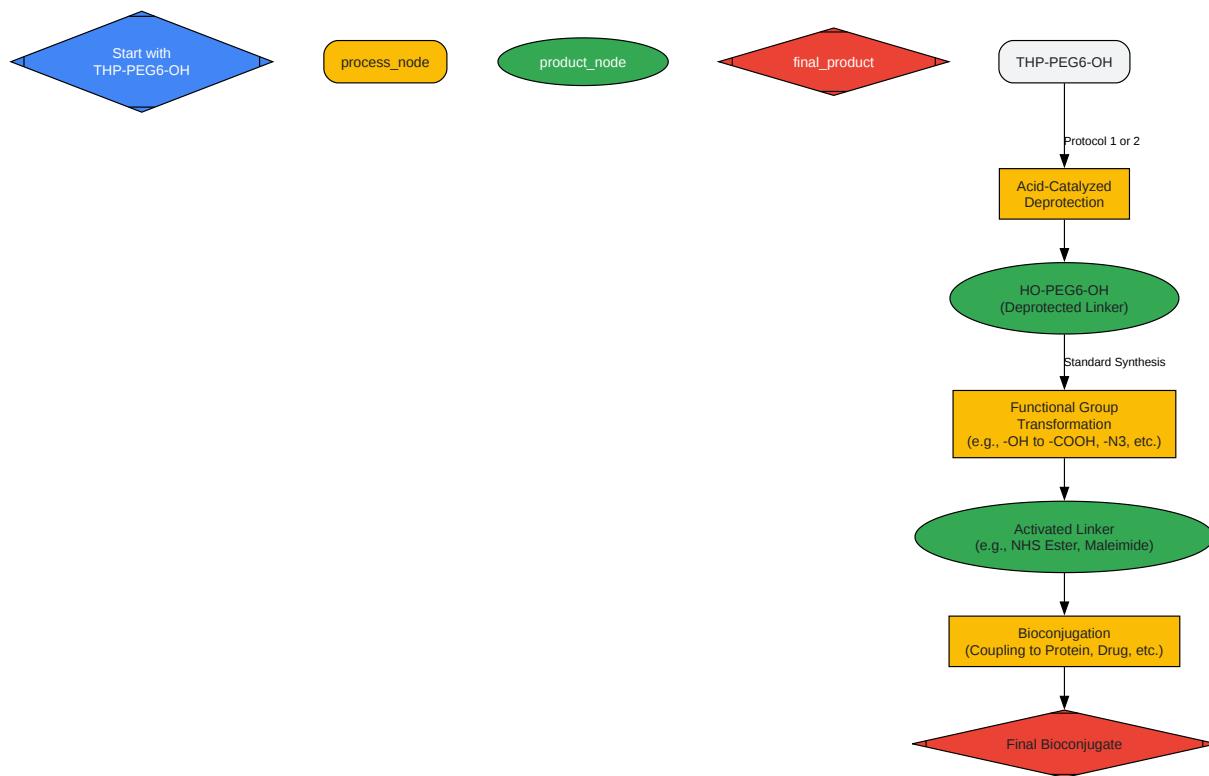
- Materials:

- THP-protected compound (e.g., **THP-PEG6-OH**)
- Acid-washed Dowex-50W-X8 ion-exchange resin
- Methanol (MeOH)
- Reaction vessel
- Magnetic stirrer
- Procedure:
 - Resin Activation: Prepare the resin by washing it in a chromatography column with 6M HCl. Wash with distilled water until the eluent is neutral (shows no reaction with silver nitrate), then wash with methanol.[12]
 - Reaction Setup: Dissolve the THP-protected compound in methanol in a reaction vessel.
 - Deprotection: Add the activated Dowex resin to the solution. Stir the mixture at room temperature.
 - Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[12]
 - Workup: Once the reaction is complete, filter off the resin. Evaporate the methanol under reduced pressure to yield the deprotected alcohol.

This is a common and effective method for THP cleavage.[3]

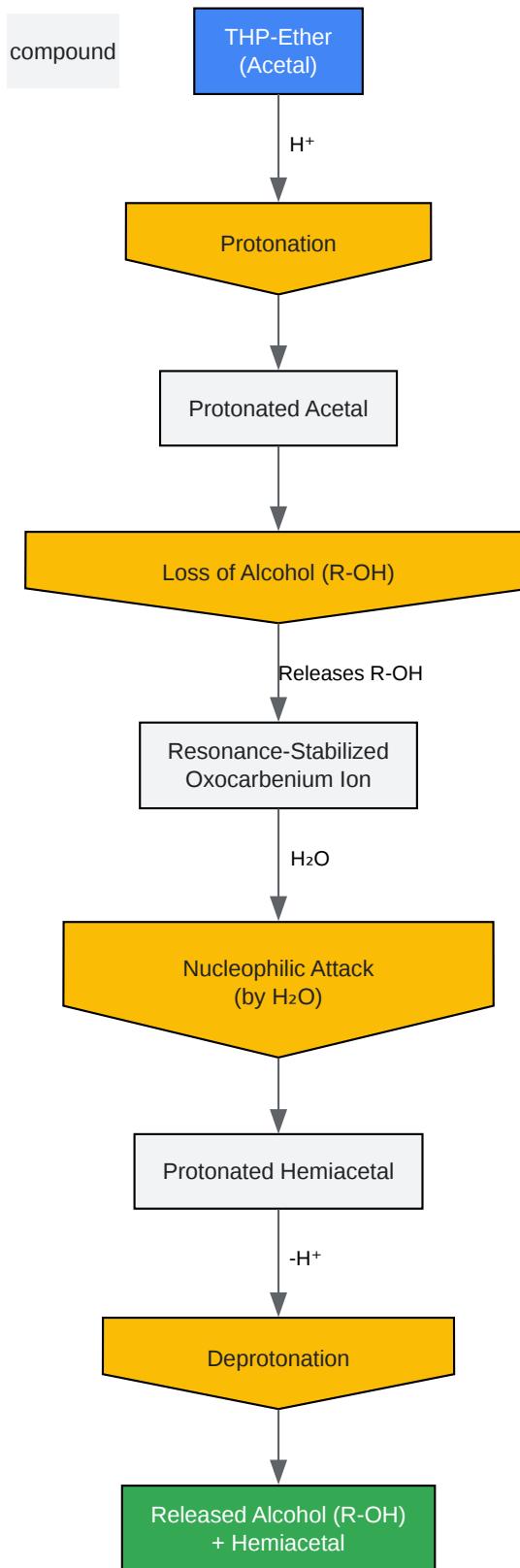
- Materials:
 - THP-protected compound
 - p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
 - 2-Propanol (or Methanol)
 - Dichloromethane (DCM)

- Water, Brine
- Sodium sulfate (Na₂SO₄)
- Procedure:
 - Reaction Setup: Dissolve the THP-protected compound (1 equivalent) in 2-propanol. Cool the solution to 0 °C in an ice bath.[3]
 - Deprotection: Add p-TsOH·H₂O (approx. 2.4 equivalents) to the cooled solution.[3]
 - Incubation: Remove the ice bath and stir the reaction mixture at room temperature for 12-18 hours.[3]
 - Monitoring: Monitor the reaction progress using TLC.
 - Workup: Dilute the reaction mixture with water and extract with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[3]
 - Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the resulting crude alcohol via column chromatography if necessary.[3]


This protocol describes the general method for installing a THP protecting group onto a hydroxyl-containing molecule.

- Materials:
 - Alcohol to be protected
 - 3,4-Dihydro-2H-pyran (DHP, ~1.5 equivalents)
 - Pyridinium p-toluenesulfonate (PPTS) or p-TsOH (catalytic amount)
 - Anhydrous Dichloromethane (DCM)
- Procedure:
 - Reaction Setup: Dissolve the alcohol in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).

- Protection: Add DHP, followed by a catalytic amount of PPTS.[[13](#)]
- Incubation: Stir the reaction at room temperature for 2-4 hours.
- Monitoring: Monitor the disappearance of the starting alcohol by TLC.
- Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO_3). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
- Purification: Filter and concentrate the solution. The resulting THP-ether can be purified by silica gel chromatography.


Workflows and Chemical Mechanisms

The strategic use of **THP-PEG6-OH** in synthesis can be visualized as a logical workflow. The core of its functionality lies in the acid-catalyzed deprotection mechanism.

[Click to download full resolution via product page](#)

Caption: General workflow for utilizing **THP-PEG6-OH** as a linker in bioconjugation.

The chemical mechanism for the deprotection is an acid-catalyzed hydrolysis of the acetal linkage.

[Click to download full resolution via product page](#)

Caption: Mechanism of acid-catalyzed THP deprotection.[3][14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. THP-PEG6, 146395-14-4 | BroadPharm [broadpharm.com]
- 5. THP-PEG6 CAS#: 146395-14-4 [amp.chemicalbook.com]
- 6. Hexaethylene glycol,OH-PEG6-OH, 2615-15-8 - Biopharma PEG [biochempeg.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. THP-PEG6-OH | 42607-87-4 [sigmaaldrich.com]
- 10. THP-PEG6-OH | 42607-87-4 [sigmaaldrich.com]
- 11. labsolu.ca [labsolu.ca]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to THP-PEG6-OH]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b611358#thp-peg6-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com